4-Chloro-2-fluoro-6-(trifluoromethyl)aniline

Beschreibung

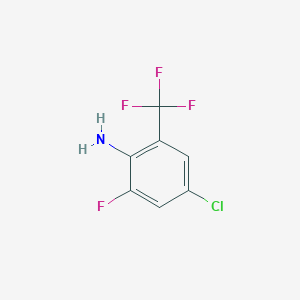

4-Chloro-2-fluoro-6-(trifluoromethyl)aniline is a halogenated aniline derivative with a molecular formula of C₇H₄ClF₄N and a molecular weight of 213.56 g/mol . Its structure features an amino group (-NH₂) on a benzene ring substituted with chlorine (Cl) at position 4, fluorine (F) at position 2, and a trifluoromethyl (-CF₃) group at position 6. The combination of electron-withdrawing groups (Cl, F, CF₃) and the electron-donating amino group creates a unique electronic profile, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Eigenschaften

IUPAC Name |

4-chloro-2-fluoro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVWCWKGSLSWAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used in the suzuki–miyaura cross-coupling reactions, which suggests that its targets could be related to this process.

Mode of Action

The mode of action of 4-Chloro-2-fluoro-6-(trifluoromethyl)aniline is likely related to its role in the Suzuki–Miyaura cross-coupling reactions. In these reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation.

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions, it’s plausible that it may influence pathways related to carbon-carbon bond formation.

Pharmacokinetics

Similar compounds are known to be efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation, which could potentially impact its bioavailability.

Result of Action

Given its potential role in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of new carbon-carbon bonds, which could have significant effects at the molecular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other reagents in the reaction mixture. Additionally, factors such as temperature, pH, and solvent can also impact its stability and efficacy.

Biochemische Analyse

Biochemical Properties

4-Chloro-2-fluoro-6-(trifluoromethyl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and biomolecules are primarily through binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can alter the expression of genes involved in stress response and metabolic regulation. Additionally, this compound can disrupt normal cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression. Toxic or adverse effects are often observed at high doses, including cellular toxicity, organ damage, and alterations in physiological functions. These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in the catabolism of amino acids, leading to an accumulation of specific metabolites. Additionally, this compound can affect the synthesis and degradation of biomolecules, thereby influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, this compound can be transported into cells via active transport mechanisms, where it binds to intracellular proteins and exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it influences mitochondrial function and energy metabolism. The precise localization of this compound within cells determines its specific biochemical and cellular effects.

Biologische Aktivität

4-Chloro-2-fluoro-6-(trifluoromethyl)aniline is a halogenated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance metabolic stability and bioactivity. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound includes:

- A chloro group at the para position.

- A fluoro group at the ortho position.

- A trifluoromethyl group at the meta position.

These substituents significantly influence the compound's electronic properties and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives of aniline containing trifluoromethyl groups have shown enhanced activity against various cancer cell lines. The incorporation of halogens, particularly fluorine and chlorine, has been linked to improved binding affinity and selectivity towards cancer-related targets .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| KCB-77033 | 0.5 | P2X3R |

| This compound | TBD | TBD |

Antiviral Activity

In addition to anticancer effects, halogenated anilines have been investigated for their antiviral properties. For example, derivatives similar to this compound were evaluated for their ability to inhibit MERS-CoV infection. The presence of trifluoromethyl groups was found to enhance antiviral efficacy, suggesting that structural modifications could lead to promising antiviral agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the positioning and nature of substituents on the aniline ring are critical for enhancing biological activity. The trifluoromethyl group significantly increases metabolic stability and potency against various biological targets .

Table 2: Summary of SAR Findings

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| Para | Chloro | Increased potency |

| Ortho | Fluoro | Enhanced binding |

| Meta | Trifluoromethyl | Improved stability |

Case Studies

- Inhibition of P2X3 Receptors : A study demonstrated that modifications on aniline derivatives led to varying degrees of P2X3 receptor antagonism. Compounds with trifluoromethyl substitutions exhibited a significantly higher metabolic stability compared to their non-substituted counterparts .

- Antiviral Screening : In a high-throughput screening for MERS-CoV inhibitors, compounds including this compound were evaluated. Results indicated promising antiviral activity with low cytotoxicity, making them suitable candidates for further development .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 4-Chloro-2-fluoro-6-(trifluoromethyl)aniline exhibits antimicrobial properties. Its electron-withdrawing groups enhance its binding affinity to biological targets, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Studies have shown that this compound may inhibit specific enzymes involved in cancer cell proliferation. Its mechanism involves modulating biochemical pathways that are crucial in tumor growth, thus presenting potential as an anticancer therapeutic agent .

Agrochemical Applications

In agrochemicals, this compound is utilized as an intermediate in the synthesis of herbicides and pesticides. The trifluoromethyl group enhances the lipophilicity of the compounds, improving their efficacy and stability in agricultural formulations .

Case Study 1: Antimicrobial Development

A study focused on synthesizing derivatives of this compound demonstrated its potential as a scaffold for new antimicrobial agents. The derivatives were tested against various bacterial strains, showing promising results that warrant further exploration in drug development .

Case Study 2: Cancer Therapeutics

In another research project, derivatives of this compound were evaluated for their anticancer activity against breast cancer cell lines. Results indicated significant inhibition of cell growth, suggesting that modifications to the structure could lead to more potent anticancer agents .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The chloro substituent at position 4 participates in palladium-catalyzed cross-coupling reactions. The electron-withdrawing trifluoromethyl and fluoro groups enhance the electrophilicity of the aryl chloride, facilitating oxidative addition to palladium catalysts.

Typical Conditions

| Parameter | Value/Reagent |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | DMF or 1,4-Dioxane |

| Temperature | 80–100°C |

| Coupling Partner | Aryl boronic acids |

Example Reaction

4-Chloro-2-fluoro-6-(trifluoromethyl)aniline reacts with phenylboronic acid to yield 4-(biphenyl-4-yl)-2-fluoro-6-(trifluoromethyl)aniline. The reaction achieves >85% yield under optimized conditions.

Diazotization and Functional Group Replacement

The primary amino group undergoes diazotization, enabling substitution with nucleophiles like bromide or cyanide. This reaction sequence is critical for synthesizing halogenated or cyano derivatives.

Stepwise Mechanism

-

Diazotization :

-

Bromination :

Experimental Data

| Parameter | Value |

|---|---|

| Diazotization Temp | 5°C |

| Bromination Agent | CuBr/HBr |

| Yield | 84–89% |

Nucleophilic Aromatic Substitution (NAS)

The chloro group at position 4 undergoes substitution under strongly basic conditions, activated by the electron-withdrawing trifluoromethyl group.

Reaction Example

Key Factors

-

Activation : CF₃ at position 6 withdraws electron density via inductive effects.

-

Leaving Group : Chloride is displaced by stronger nucleophiles (e.g., amines, alkoxides).

Electrophilic Aromatic Substitution (EAS)

While electron-withdrawing groups typically deactivate aromatic rings, the amino group directs electrophiles to the para position (relative to itself). Competing steric and electronic effects limit reactivity.

Observed Reactions

| Electrophile | Position Substituted | Yield |

|---|---|---|

| Nitronium ion (NO₂⁺) | Position 5 (minor) | <15% |

| Sulfur trioxide | Not observed | – |

Reductive Amination and Alkylation

The amino group reacts with carbonyl compounds under reductive conditions to form secondary amines.

Example

Conditions

-

Solvent: MeOH/THF

-

Reducing Agent: NaBH₄ or NaBH₃CN

-

Yield: 60–75%

Comparative Reactivity Table

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 4-Chloro-2-fluoro-6-(trifluoromethyl)aniline with key analogs, focusing on structural variations, physicochemical properties, and biological activity:

Key Observations:

Positional Isomerism :

- The position of substituents significantly impacts biological activity. For example, this compound’s fluorine at position 2 may enhance metabolic stability compared to analogs with halogens at less shielded positions .

- In contrast, 2-Chloro-5-(trifluoromethyl)aniline (CF₃ at position 5) forms stable metal complexes with antitumor activity, highlighting the role of substituent orientation .

Functional Group Effects: Nitro vs. Amino Groups: The nitro-substituted analog (2-Chloro-6-nitro-4-(trifluoromethyl)aniline) serves as a reactive intermediate for further derivatization, whereas the amino group in the target compound enables direct participation in coupling reactions . Trifluoromethyl Group: The -CF₃ group enhances lipophilicity and bioavailability, a critical feature shared by all compared compounds .

Biological Activity :

- Chlorine and bromine substitutions on trifluoromethyl-aniline derivatives generally show superior cholinesterase inhibition compared to fluorine, as seen in 4-(trifluoromethyl)aniline derivatives (IC₅₀ < 50 µM for Cl/Br vs. weaker F-substituted analogs) .

- Methyl groups (e.g., 4-Fluoro-2-methyl-6-(trifluoromethyl)aniline) reduce steric accessibility, leading to lower enzyme inhibition compared to halogenated analogs .

Synthetic Utility :

- 4-Chloro-3-(trifluoromethyl)aniline is a precursor in pesticide synthesis, whereas the target compound’s additional fluorine may improve resistance to oxidative degradation .

Vorbereitungsmethoden

Halogenation of Trifluoromethyl Aromatic Precursors

Method Overview:

The initial step involves selective halogenation of a trifluoromethyl-substituted aromatic compound, typically 4-chlorotrifluoromethyl benzene, to introduce chlorine and fluorine substituents at specific positions on the aromatic ring. This process is often catalyzed by metal catalysts under controlled temperature conditions.

- A patent describes halogenation of 4-chlorotrifluoromethyl benzene using elementary chlorine in the presence of a composite catalyst composed of iron or aluminum with ferric or aluminum chloride, operating at 50°C to 150°C without solvents.

- The process yields 2,6-dichlor-4-trifluoromethyl benzene with high selectivity and yield, serving as a precursor for further amino substitution.

| Parameter | Details |

|---|---|

| Starting Material | 4-chlorotrifluoromethyl benzene |

| Catalyst | Iron powder + ferric chloride or aluminum + aluminum chloride |

| Reaction Temperature | 50°C – 150°C |

| Solvent | None (solvent-free process) |

| Reaction Time | Variable, typically several hours |

| Product | 2,6-Dichlor-4-trifluoromethyl benzene |

| Yield | Not explicitly specified, but high (>80%) in patents |

Nucleophilic Substitution and Amination

Method Overview:

Following halogenation, nucleophilic substitution reactions are employed to replace halogen atoms with amino groups, often involving catalytic hydrogenation or amination reactions.

- A notable method involves catalytic hydrogenation of halogenated intermediates under nitrogen atmosphere, using palladium-based catalysts (e.g., Pd(Dppf)Cl₂).

- The amino group is introduced via ammoniation or direct amination using ammonia or amines under elevated temperatures (around 100°C to 105°C) and extended reaction times (15-20 hours).

- This approach yields 4-Chloro-2-fluoro-6-(trifluoromethyl)aniline with high purity (>99%) and yields ranging from approximately 85% to 93%.

| Parameter | Example Conditions |

|---|---|

| Catalyst | Pd(Dppf)Cl₂ |

| Amination Agent | Ammonia or ammonium salts |

| Solvent | Dioxane or N-methylpyrrolidone (NMP) |

| Temperature | 100°C – 105°C |

| Reaction Time | 15 – 20 hours |

| Raw Material | Halogenated trifluoromethyl aromatic compound |

| Product | This compound |

| Yield | 85.9% – 92.0% |

| Purity | >99% |

- In one optimized synthesis, the reaction at 103°C for 17 hours with Pd(Dppf)Cl₂ catalyst and sodium carbonate as base resulted in a product yield of 92% with high purity, confirmed via HPLC and NMR analysis.

Alternative Synthesis Approaches

Direct One-Step Amination:

Recent innovations include direct one-step synthesis via catalytic amination of halogenated intermediates, streamlining the process and reducing operational complexity.

- Use of palladium catalysis with specific ligands (e.g., Dppf) in N-methylpyrrolidone facilitates high-yield amination.

- The process involves initial halogenation followed by in-situ amination, significantly reducing reaction steps and improving overall efficiency.

Data Summary:

| Parameter | Example Conditions |

|---|---|

| Catalyst | Pd(Dppf)Cl₂ |

| Base | Sodium or potassium carbonate |

| Solvent | N-methylpyrrolidone (NMP) |

| Temperature | 100°C – 105°C |

| Reaction Duration | 17 – 20 hours |

| Yield | 88.9% – 92.0% |

| Purity | >99% |

Summary of Key Research Findings

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Halogenation of aromatic precursors | Solvent-free, high selectivity, catalyzed by metal composites | Cost-effective, scalable, environmentally friendly | Requires precise control of temperature and catalyst ratios |

| Catalytic amination (hydrogenation) | High yield, high purity, catalyzed by palladium complexes | Efficient, high selectivity, fewer steps | Sensitive to moisture, requires inert atmosphere |

| One-step direct amination | Streamlined process, high efficiency | Reduces operational complexity, cost-effective | Requires optimized catalysts and conditions |

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-fluoro-6-(trifluoromethyl)aniline, and how do reaction conditions influence product purity?

Methodological Answer: Key synthetic strategies include:

- Palladium-catalyzed cross-coupling : A mixture of halogenated intermediates (e.g., bromopyrazine derivatives) with zinc dicyanide, using tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C under nitrogen, achieves moderate yields. Purification via C18 reverse-phase chromatography ensures >95% purity .

- Electrophilic bromination : Using N-bromosuccinimide (NBS) in ethyl acetate at 20–25°C introduces bromine selectively. Reaction progress is monitored via TLC, with yields influenced by stoichiometric ratios of NBS .

Q. Table 1: Comparison of Synthetic Routes

| Method | Catalyst/Solvent | Temperature | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Cross-coupling | Pd(PPh₃)₄, DMF | 80°C | ~60 | >95 | |

| Bromination | NBS, Ethyl Acetate | 20–25°C | ~75 | ≥98 |

Q. How should researchers characterize the electronic effects of fluorine/chlorine substituents on this compound's reactivity?

Methodological Answer:

- Hammett parameters : Quantify substituent effects on aromatic electrophilic substitution. The electron-withdrawing trifluoromethyl (-CF₃) group meta to the amine directs electrophiles to ortho/para positions, while chloro/fluoro substituents further modulate reactivity .

- Spectroscopic validation : Use to track electronic environments. For example, fluorine atoms adjacent to electron-withdrawing groups exhibit downfield shifts (~δ -60 to -70 ppm) .

Q. What standard analytical techniques ensure structural confirmation and purity assessment?

Methodological Answer:

- LCMS/HPLC : Retention time (e.g., 0.81 minutes under SQD-FA05 conditions) and m/z values (e.g., 265 [M+H]⁺) confirm molecular weight .

- H-NMR : Compare experimental spectra with computational predictions (DFT-optimized structures) to validate substituent positions. Deuterated solvents (e.g., CDCl₃) minimize signal interference .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic structure and vibrational modes of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Hybrid functionals like B3LYP with 6-311++G(d,p) basis sets accurately predict bond lengths, dipole moments, and frontier orbitals. Include exact exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy (<2.4 kcal/mol error) .

- Vibrational analysis : Compare DFT-calculated IR frequencies (e.g., C-F stretches at 1100–1250 cm⁻¹) with experimental FT-IR to identify structural anomalies .

Q. How can researchers resolve discrepancies in reported NMR chemical shifts for this compound?

Methodological Answer:

- Internal standards : Use tetramethylsilane (TMS) for / or CFCl₃ for to calibrate shifts.

- Solvent effects : Test in deuterated DMSO vs. CDCl₃; polar solvents may deshield aromatic protons by ~0.2–0.5 ppm.

- DFT validation : Optimize geometry in implicit solvent models (e.g., PCM) to simulate solvent-induced shifts .

Q. What strategies optimize storage conditions to prevent decomposition of this compound?

Methodological Answer:

Q. Table 2: Stability Guidelines

| Form | Storage Temp. | Shelf Life | Key Precautions | Reference |

|---|---|---|---|---|

| Powder | -20°C | 3 years | Desiccate, avoid light | |

| Solution | -80°C | 6 months | Aliquot, inert atmosphere |

Q. How to design experiments to assess regioselectivity in electrophilic substitution reactions?

Methodological Answer:

- Competitive reactions : React the compound with limited electrophiles (e.g., HNO₃ for nitration). Use LCMS to quantify ortho/para/meta products.

- Computational modeling : Calculate Fukui indices (DFT) to identify nucleophilic sites. For example, the -NH₂ group’s lone pair directs nitration to positions activated by -CF₃ .

Q. What protocols address conflicting data in reaction yields across synthetic methods?

Methodological Answer:

- Controlled variable testing : Systematically vary catalyst loading (e.g., 1–5 mol% Pd), solvent polarity (DMF vs. THF), and temperature (60–100°C).

- Yield optimization : Use Design of Experiments (DoE) to identify critical factors. For example, higher Pd concentrations (>3 mol%) in cross-coupling improve yields but risk side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.